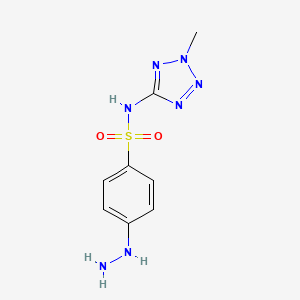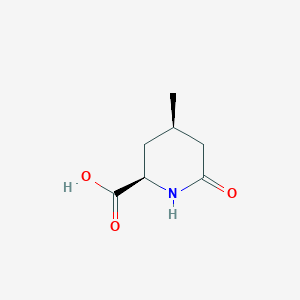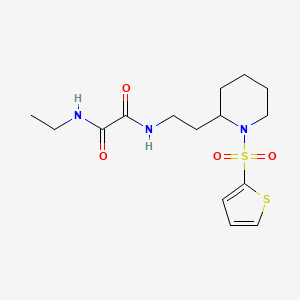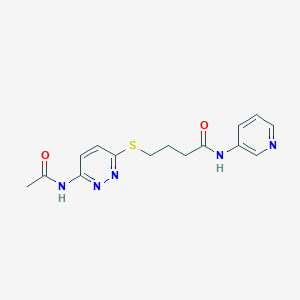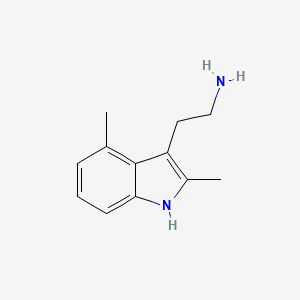
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine, also known as DIME, is an indole-based compound that is used in a variety of scientific research applications. It is a synthetic compound that has a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Pro-Inflammatory Cytokine Production
The compound “2-(2,4-dimethyl-1H-indol-3-yl)ethanamine” has been studied for its effects on pro-inflammatory cytokine production .
Decomposition in Processing Solvent
There is evidence that “2-(2,4-dimethyl-1H-indol-3-yl)ethanamine” decomposes in the processing solvent, but this process does not negatively impact performances . Its main decomposition product acts as a nucleating agent for the compound with the overall effect of boosting conductivity of the final doped films .
Treatment of Cancer Cells
Indole derivatives have been found to be active against human lung cancer A549, breast cancer MCF7, and colon adenocarcinoma HT-29 cells .
Antiviral Activity
Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptor (IL-1R1). IL-1R1 is a prominent pro-inflammatory cytokine that plays a crucial role in host defense against infections and is implicated in a variety of autoimmune diseases .
Mode of Action
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine interacts with IL-1R1, modulating the interactions between Interleukin-1β (IL-1β) and IL-1R1 . This compound has been shown to increase the binding capacity of IL-1β to IL-1R1, thereby enhancing the activity of IL-1β .
Biochemical Pathways
The interaction of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine with IL-1R1 influences the production of cytokines in IL-1β-stimulated cells . Specifically, it augments the production of pro-inflammatory cytokines such as IL-6, IL-8, and COX-2 .
Result of Action
The result of the action of 2-(2,4-dimethyl-1H-indol-3-yl)ethanamine is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This increase is observed at both mRNA and protein levels . The enhancing activity of this compound in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-12(8)10(6-7-13)9(2)14-11/h3-5,14H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWSPYLLICKTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2CCN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethyl-1H-indol-3-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
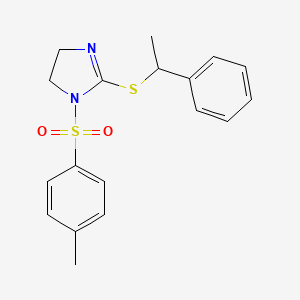
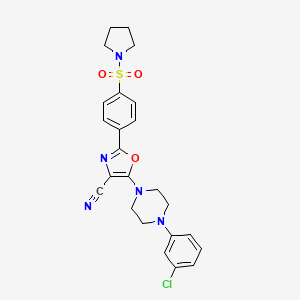
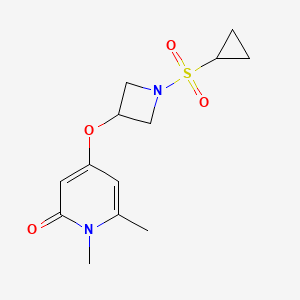
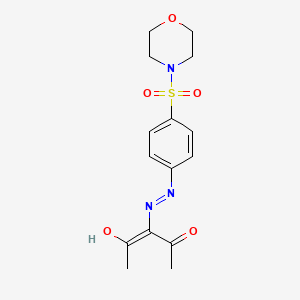
![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)
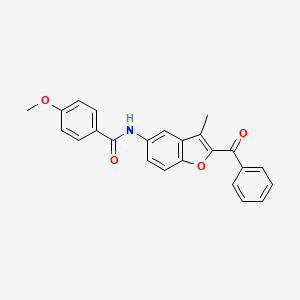
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)
